molecular formula C15H11N3O3 B5524983 (1-Methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone

(1-Methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone

Cat. No.: B5524983
M. Wt: 281.27 g/mol
InChI Key: UNFHWJCRWRZFMT-UHFFFAOYSA-N
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Description

(1-Methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone is an organic compound that features a benzimidazole ring substituted with a methyl group at the 1-position and a nitrophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone typically involves the condensation of 1-methylbenzimidazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: (1-Methylbenzimidazol-2-yl)-(2-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzimidazole derivatives.

Scientific Research Applications

(1-Methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and proteins, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of (1-Methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological macromolecules. The benzimidazole ring can intercalate with DNA, leading to potential anticancer activity. Additionally, the compound may inhibit specific enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    (1-Methylbenzimidazol-2-yl)-(2-aminophenyl)methanone: A reduced derivative with an amino group instead of a nitro group.

    (1-Methylbenzimidazol-2-yl)-(2-chlorophenyl)methanone: A similar compound with a chloro group instead of a nitro group.

    (1-Methylbenzimidazol-2-yl)-(2-hydroxyphenyl)methanone: A hydroxyl-substituted derivative.

Uniqueness

(1-Methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone is unique due to the presence of both a benzimidazole ring and a nitrophenyl group, which confer distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the benzimidazole ring is known for its ability to interact with biological targets, enhancing the compound’s potential in medicinal chemistry.

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-17-13-9-5-3-7-11(13)16-15(17)14(19)10-6-2-4-8-12(10)18(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHWJCRWRZFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320053
Record name (1-methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71443-48-6
Record name (1-methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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